2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine
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Overview
Description
2,3-Dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine is a heterocyclic compound that contains both boronic acid and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
2,3-Dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors . Additionally, the pyridine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives and pyridine-containing molecules, such as:
Pyridine-2-boronic acid: Used in the synthesis of pyridyl boronic esters.
Pyrazolo[3,4-b]pyridine: Known for its biological activity and potential therapeutic applications.
Uniqueness
2,3-Dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine is unique due to its combination of boronic acid and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8BNO4 |
---|---|
Molecular Weight |
180.96 g/mol |
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylboronic acid |
InChI |
InChI=1S/C7H8BNO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2,10-11H,3-4H2 |
InChI Key |
KTNFVCOZTGBOIE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=NC=C1)OCCO2)(O)O |
Origin of Product |
United States |
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